

In-Depth Technical Guide: Mechanism of Action of GV150013X (Gavestinel)

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Compound of Interest		
Compound Name:	GV150013X	
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Executive Summary

GV150013X, also known as gavestinel or GV150526, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism of action is the specific blockade of the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[3] Developed as a neuroprotective agent, gavestinel showed promise in preclinical models of ischemic stroke by reducing infarct volume.[1][4] However, subsequent large-scale Phase III clinical trials in acute ischemic stroke patients, namely the GAIN International and GAIN Americas trials, failed to demonstrate clinical efficacy, leading to the discontinuation of its development for this indication.[2][5][6] This guide provides a detailed overview of the molecular mechanism, preclinical data, and relevant experimental methodologies for gavestinel.

Core Mechanism of Action: NMDA Receptor Glycine Site Antagonism

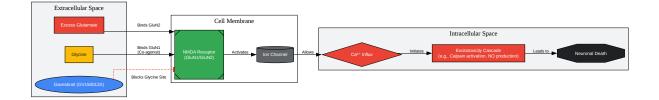
The NMDA receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission and synaptic plasticity.[7] For the channel to open, it requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[8] Gavestinel functions by binding to this glycine site, thereby preventing the conformational change required for channel activation, even in the presence of glutamate.



[3] This non-competitive antagonism inhibits the influx of Ca²⁺ ions, which, in pathological conditions like ischemic stroke, can reach excessive levels and trigger excitotoxic neuronal death.[3][8]

Signaling Pathway

Under excitotoxic conditions, such as those occurring during an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors. This results in a massive influx of Ca²⁺, initiating downstream signaling cascades that lead to neuronal damage and apoptosis. Gavestinel, by blocking the glycine site, prevents this channel opening and subsequent Ca²⁺ overload.



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Caption: Mechanism of action of Gavestinel in preventing excitotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of gavestinel.

Table 1: Preclinical Binding Affinity and Efficacy



Parameter	Value	Species	Assay/Model	Reference
pKi	8.5	Not Specified	Radioligand Binding Assay	[3]
Neuroprotection	84% reduction in ischemic volume (T2W MRI)	Rat	MCAO (pre-insult admin.)	[4]
72% reduction in ischemic volume (DW MRI)	Rat	MCAO (pre-insult admin.)	[4]	
48% reduction in ischemic volume (T2W MRI)	Rat	MCAO (6h post- insult admin.)	[4]	-
45% reduction in ischemic volume (DW MRI)	Rat	MCAO (6h post- insult admin.)	[4]	-

Table 2: Clinical Trial Dosing Regimens (GAIN Trials)

Trial Phase	Loading Dose	Maintenanc e Dose	Duration	Patient Population	Reference
Phase II	800 mg (i.v.)	200 mg or 400 mg every 12h	3 days	Acute Stroke	[9][10]
Phase III	800 mg (i.v.)	200 mg every 12h (5 doses)	3 days	Acute Ischemic Stroke (<6h onset)	[2][6]

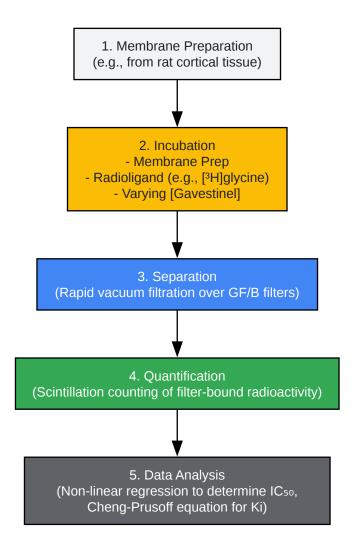
Experimental Protocols

Detailed proprietary protocols for gavestinel are not publicly available. The following sections describe standardized, plausible methodologies for the key experiments cited.



Radioligand Binding Assay (for Ki Determination)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of gavestinel for the NMDA receptor glycine site.



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Caption: Workflow for a competitive radioligand binding assay.

Methodology:

- Receptor Source: Membranes are prepared from a relevant tissue source, such as the cerebral cortex of Sprague-Dawley rats, which has a high density of NMDA receptors.[11]
- Radioligand: A radiolabeled ligand that specifically binds to the glycine site, such as [3H]glycine or a more specific radiolabeled antagonist, is used at a fixed concentration



(typically at or below its Kd value).

- Competitive Binding: The membrane preparation is incubated with the radioligand and a range of concentrations of unlabeled gavestinel.
- Assay Conditions: Incubation is carried out in an appropriate buffer at a controlled temperature (e.g., room temperature) until equilibrium is reached.
- Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[12]
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of gavestinel. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of gavestinel that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[13]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes a common method for inducing focal cerebral ischemia in rats to model human stroke.

Methodology:

- Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[14]
- Anesthesia: Animals are anesthetized (e.g., with isoflurane) and body temperature is maintained at 37°C.[14]
- Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[15][16]



- Drug Administration: Gavestinel (e.g., 3 mg/kg) or placebo is administered intravenously at a specified time point (e.g., before occlusion or at a set time after occlusion, such as 6 hours).
 [4]
- Occlusion/Reperfusion: The filament is either left in place for permanent occlusion or withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
- Outcome Assessment (e.g., at 24 hours):
 - Infarct Volume Measurement: Animals are euthanized, and brains are sectioned. The
 sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable
 tissue red, leaving the infarcted area white. The infarct volume is then quantified using
 image analysis software.[15]
 - MRI Analysis: In vivo T2-weighted (T2W) and diffusion-weighted (DW) magnetic resonance imaging can be used to measure the ischemic lesion volume at various time points.[4]

Conclusion

Gavestinel (**GV150013X**) is a well-characterized NMDA receptor antagonist with a specific mechanism of action at the glycine co-agonist site. While it demonstrated significant neuroprotective effects in preclinical animal models of stroke, these findings did not translate into clinical benefit in human trials. The discordance between preclinical promise and clinical failure underscores the challenges in developing neuroprotective agents for acute ischemic stroke. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers in the field of neuropharmacology and drug development.

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Foundational & Exploratory





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